2-(4-methoxyphenyl)ethenol
Description
Overview of Enols in Organic Chemistry
In organic chemistry, an enol is a type of reactive structure or functional group that contains a hydroxyl group attached directly to a carbon atom of a carbon-carbon double bond (C=C-OH). aip.org The term itself is a blend of "ene" (from alkene) and "ol" (from alcohol). Enols are constitutional isomers of carbonyl compounds, specifically aldehydes and ketones, and the two forms can readily interconvert in a process known as tautomerism. numberanalytics.com
This specific type of isomerism is called keto-enol tautomerism, which describes the chemical equilibrium between the "keto" form (an aldehyde or ketone) and the "enol" form. aip.orgnumberanalytics.com The conversion involves the movement of a proton and the shifting of bonding electrons. aip.org For this to occur, the carbonyl compound must possess a hydrogen atom on its α-carbon (the carbon atom adjacent to the carbonyl group). nanalysis.com This process can be catalyzed by either acids or bases. masterorganicchemistry.comlibretexts.org
Generally, the keto form is thermodynamically more stable and therefore predominates in the equilibrium mixture for simple aldehydes and ketones. libretexts.org This stability is primarily due to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond. masterorganicchemistry.com However, certain structural factors can stabilize the enol form, making it more significant or even the predominant species at equilibrium. These stabilizing factors include:
Conjugation: If the C=C double bond of the enol is part of a larger conjugated system, such as an aromatic ring, the enol form gains stability. masterorganicchemistry.com
Intramolecular Hydrogen Bonding: In compounds with another functional group (like a second carbonyl) positioned correctly, the enol's hydroxyl group can form a stable intramolecular hydrogen bond. masterorganicchemistry.com
Aromaticity: The most significant stabilization occurs when the enol's C=C double bond is part of an aromatic ring, as seen in phenols, which are essentially highly stable enols. masterorganicchemistry.com
Significance and Academic Research Context of 2-(4-methoxyphenyl)ethenol
This compound is the enol tautomer of the aldehyde 4-methoxyphenylacetaldehyde. thieme-connect.com As with most simple enols, it is primarily studied and understood in the context of its equilibrium with the more common keto form. Direct academic research focusing on the isolation and characterization of this compound is limited, suggesting it is a transient species under most conditions.
The academic significance of this enol is closely tied to the chemistry of its corresponding aldehyde. Research into the synthesis of 4-methoxyphenylacetaldehyde has highlighted that the aldehyde itself is unstable and susceptible to decomposition and dimerization. rsc.org This inherent instability of the keto tautomer is a notable research finding. The synthesis of substituted phenylacetaldehydes, using 4-methoxyphenylacetaldehyde as a model, has been explored through various methods, including the oxidation of 2-(4-methoxyphenyl)ethanol and one-carbon chain extension via a Wittig-type reaction, with the latter providing excellent yields. thieme-connect.com
The stability of the enol form, this compound, can be theoretically enhanced by the conjugation of its vinyl group with the 4-methoxyphenyl (B3050149) ring system. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the electron density of the aromatic ring and potentially impact the stability of the conjugated enol system. acs.org While the keto form is generally favored, the instability of 4-methoxyphenylacetaldehyde suggests that the dynamics of its tautomeric equilibrium are of chemical interest.
Predicted physicochemical properties for this compound are available from computational models.
| Property | Predicted Value |
|---|---|
| Boiling Point | 293.5 ± 32.0 °C |
| Density | 1.108 ± 0.06 g/cm³ |
| pKa | 10.82 ± 0.30 |
The relationship between this compound and its keto form, 4-methoxyphenylacetaldehyde, is central to its chemical identity.
| Form | Structure | Name | CAS Number | Molecular Formula |
|---|---|---|---|---|
| Enol | ![]() | This compound | 1410274-35-9 | C₉H₁₀O₂ |
| Keto | ![]() | 4-methoxyphenylacetaldehyde | 5703-21-9 | C₉H₁₀O₂ |
Structure
3D Structure
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)ethenol |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3 |
InChI Key |
HLOZUROOXAWGSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxyphenyl Ethenol
Direct Synthetic Routes to the Ethenol Moiety
The direct synthesis of simple, acyclic ethenols like 2-(4-methoxyphenyl)ethenol is a significant chemical challenge due to their rapid tautomerization to the corresponding aldehyde. wikipedia.org While no specific synthesis for this compound has been reported, modern organometallic chemistry offers plausible routes.
One promising approach is the nickel-catalyzed coupling of an aldehyde with acetylene (B1199291). nih.govrsc.org In this method, a nickel catalyst facilitates the coupling of 4-methoxybenzaldehyde (B44291) with acetylene, which serves as a C2 building block, to form the desired vinyl alcohol. nih.govresearchgate.net This reaction is notable for its mild conditions and tolerance of various functional groups. rsc.org
Another potential, though less practical, route is the pyrolytic elimination of water from a suitable precursor like 2-(4-methoxyphenyl)ethane-1,2-diol at high temperatures and low pressures. This method is analogous to the formation of the parent vinyl alcohol from ethylene (B1197577) glycol. wikipedia.org
Photochemical methods also present a conceptual pathway. The ultraviolet light-induced addition of water across the triple bond of 4-methoxyphenylacetylene could theoretically yield the target ethenol. This is parallel to the successful synthesis of vinylthiols via the photochemical addition of H₂S to acetylenes. cdnsciencepub.com
Precursor-Based Synthesis and Functional Group Transformations
Given the instability of the ethenol, a more practical approach involves the synthesis and subsequent transformation of its stable keto tautomer, 2-(4-methoxyphenyl)acetaldehyde (B1346790). This aldehyde serves as a direct precursor from which the ethenol can be generated in-situ.
The most common synthesis of 2-(4-methoxyphenyl)acetaldehyde is through the oxidation of 2-(4-methoxyphenyl)ethanol. This reaction can be performed using various oxidizing agents, with chromium-based reagents being a notable example.
Once the aldehyde precursor is obtained, the ethenol can be generated as a transient intermediate through acid- or base-catalyzed enolization. masterorganicchemistry.com In the presence of a base, the alpha-proton is abstracted to form an enolate, which can then be protonated on the oxygen to yield the ethenol. Conversely, acid catalysis involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. masterorganicchemistry.com While the equilibrium strongly favors the keto form, the transient enol is a key nucleophilic intermediate in many reactions of aldehydes and ketones. masterorganicchemistry.comacs.org
Catalytic Approaches in Ethenol Synthesis
Catalysis is central to developing efficient and selective methods for generating the ethenol or its precursors. As mentioned, nickel-catalyzed protocols that couple aldehydes and acetylene represent a state-of-the-art method for the direct, catalytic synthesis of vinyl-substituted alcohols. nih.govrsc.org
A related catalytic transformation is the iridium-catalyzed synthesis of vinyl ethers from alcohols and vinyl acetate. orgsyn.org For instance, reacting 2-(4-methoxyphenyl)ethanol under these conditions would yield a vinyl ether, a stabilized analog of the ethenol. The reaction is thought to proceed via an addition-elimination sequence catalyzed by an iridium complex in the presence of a base like sodium carbonate. orgsyn.org
Furthermore, catalysis is crucial in the synthesis of the aldehyde precursor. Iron-based catalysts have been explored for the anti-Markovnikov oxidation of aryl alkenes to aldehydes, presenting a modern alternative to traditional oxidation methods.
Stereoselective Synthesis Investigations
For the achiral molecule this compound, stereoselectivity primarily concerns the geometric configuration (E/Z) of the carbon-carbon double bond. Achieving control over this aspect is a key challenge in any direct synthetic approach.
In the context of the nickel-catalyzed synthesis from 4-methoxybenzaldehyde and acetylene, the stereochemical outcome would depend on the geometry of the key oxa-metallacycle intermediate and the subsequent reductive elimination step. nih.gov The specific ligands on the nickel catalyst and the reaction conditions would be critical factors in influencing the E/Z ratio of the final product. As this specific reaction has not been documented, any discussion of stereoselectivity remains speculative and would be a primary objective for future research.
Reaction Optimization and Efficiency Studies
Optimization studies for the synthesis of this compound would need to address the challenge of its inherent instability. General strategies for optimizing reactions that involve transient intermediates include:
Low Temperatures: To slow the rate of tautomerization to the more stable aldehyde.
Inert Atmosphere: To prevent oxidation of the electron-rich enol double bond.
In-situ Trapping: Adding a reagent that reacts quickly and selectively with the ethenol as it is formed, thus isolating a stable derivative.
Kinetic vs. Thermodynamic Control: Employing conditions that favor the kinetic product (the less stable ethenol) over the thermodynamic product (the aldehyde).
More concrete optimization data is available for the synthesis of the stable precursor, 2-(4-methoxyphenyl)acetaldehyde. The table below summarizes findings for its synthesis via the oxidation of 4-methoxybenzeneethanol.
| Reactant | Oxidizing Agent/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-methoxybenzeneethanol | Chromium-based catalyst | Anhydrous solvents, inert atmosphere | 49% |
For direct synthesis routes, such as the plausible nickel-catalyzed method, optimization would focus on catalyst loading, choice of ligand, solvent, temperature, and reaction time to maximize the yield and, crucially, the stereoselectivity of the ethenol product.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present within a molecule and their vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 2-(4-methoxyphenyl)ethenol, the FTIR spectrum reveals several characteristic absorption bands. nih.govthermofisher.com
A broad absorption band is typically observed in the region of 3375 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The C-H stretching vibrations of the aromatic ring and the ethyl side chain are found in the range of 3108-3066 cm⁻¹. researchgate.net Specifically, sharp peaks around 3077 cm⁻¹ can be attributed to the C-H stretching of the phenyl ring. researchgate.net
The spectrum also shows absorptions corresponding to the C-O stretching of the methoxy (B1213986) group and the alcohol. The C-N stretching absorption, if present, would be expected in the 1382-1266 cm⁻¹ range. researchgate.net Other notable peaks include those for C=C aromatic stretching, typically seen around 1598 cm⁻¹, and C-H bending vibrations. rsc.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch | ~3375 | rsc.org |
| Aromatic C-H Stretch | 3108-3066 | researchgate.net |
| C=C Aromatic Stretch | ~1598 | rsc.org |
| C-O Stretch | 1266-1382 | researchgate.net |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to molecular vibrations. While a full Raman spectrum for this compound is not detailed in the provided context, it is a valuable tool for confirming the presence of specific functional groups and providing information about the molecular backbone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the carbon-hydrogen framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methoxy (-OCH₃) protons, and the hydroxyl (-OH) proton. nih.govrsc.orgrsc.org
The aromatic protons typically appear as a set of multiplets in the downfield region, usually between δ 6.8 and 7.3 ppm. The protons on the ethyl group appear as two distinct multiplets, a triplet for the CH₂ group adjacent to the aromatic ring and a triplet for the CH₂ group attached to the hydroxyl group. The methoxy protons give a sharp singlet around δ 3.8 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic H | 6.8-7.3 | m | rsc.orgrsc.org |
| -OCH₃ | ~3.87 | s | rsc.orgrsc.org |
| -CH₂-Ar | Varies | t | rsc.org |
| -CH₂-OH | Varies | t | rsc.org |
| -OH | Varies | s (broad) | rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. In the ¹³C NMR spectrum of this compound, signals for the aromatic carbons, the two methylene carbons, and the methoxy carbon are observed. nih.govrsc.org
The aromatic carbons resonate in the range of δ 114-158 ppm. The carbon bearing the methoxy group (C-4) is typically found around δ 158 ppm, while the other aromatic carbons appear at varying shifts. The methylene carbons of the ethyl group appear in the aliphatic region of the spectrum. The carbon of the methoxy group gives a signal around δ 55 ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| C-1 (ipso) | Varies | rsc.orgrsc.org |
| C-2, C-6 | ~128 | rsc.org |
| C-3, C-5 | ~114 | rsc.org |
| C-4 (C-O) | ~160 | rsc.org |
| -CH₂-Ar | Varies | rsc.org |
| -CH₂-OH | Varies | rsc.org |
| -OCH₃ | ~55 | rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra. mdpi.commdpi.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the two methylene protons of the ethyl group. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. researchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. researchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methoxy protons to the C-4 carbon of the aromatic ring. mdpi.com
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV light excites electrons from lower to higher energy orbitals. The chromophore in this molecule is the methoxy-substituted benzene (B151609) ring. The presence of the methoxy group, an auxochrome, influences the absorption maxima (λmax) of the benzene ring's characteristic π → π* transitions. Studies on similar compounds investigate chromic behavior using UV-Vis spectroscopy in different solvent environments and at various temperatures. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of this compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. scispace.com This high accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C9H12O2), HRMS can confirm the molecular formula by measuring the exact mass of the molecular ion. nih.govscispace.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to elucidate the fragmentation pathways of a selected ion. shimadzu.com In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break into smaller fragment ions. rsc.org The analysis of these fragments provides detailed structural information. For instance, the fragmentation pattern can reveal the loss of the ethyl group or the methoxy group, helping to piece together the molecule's structure. This technique is particularly useful for identifying metabolites of related compounds in biological samples. nih.gov
Laser-Induced Fluorescence (LIF) and Supersonic Jet Spectroscopy for Gas-Phase Conformational Analysis
To study the intrinsic conformational preferences of this compound, free from solvent effects, laser-induced fluorescence (LIF) excitation and dispersed fluorescence (DF) spectroscopy are utilized in conjunction with a supersonic jet expansion. aip.orgresearchgate.net This combination of techniques allows for the cooling of the molecule to very low rotational and vibrational temperatures, simplifying the electronic spectrum and enabling the identification of different conformers.
Recent studies on jet-cooled this compound have identified the presence of five distinct conformers. aip.orgdntb.gov.ua The most stable conformers, Ggπ and Ggπ', adopt a structure where the hydroxyl group is directed towards the π-electron system of the benzene ring, indicating an intramolecular OH/π interaction. aip.org The introduction of the methoxy group at the para position enhances this interaction compared to the parent compound, 2-phenylethanol. aip.org This enhancement is attributed to the electron-donating nature of the methoxy group, which increases the negative charge on the benzene ring. aip.org The analysis of vibronic bands in the LIF and DF spectra, aided by quantum chemical calculations, allows for the assignment of these conformers and provides insights into the torsional vibrations between the benzene ring and the side chain. aip.orgresearchgate.net
Table of Spectroscopic Data for this compound:
| Spectroscopic Technique | Observation | Reference |
| LIF Excitation Spectroscopy | Lowest frequency band observed at 35,550 cm⁻¹ | aip.org |
| Most intense band observed at 35,609 cm⁻¹ | aip.org | |
| Five conformers identified in the spectral region of 35,550–36,500 cm⁻¹ | aip.orgresearchgate.netdntb.gov.ua | |
| IR-UV Hole-Burning Spectroscopy | 0-0 bands for three conformers identified at 35,550 cm⁻¹, 35,609 cm⁻¹, and 35,712 cm⁻¹ | aip.org |
| Mass Spectrometry | Molecular Weight: 152.19 g/mol | nist.govnist.govchemeo.com |
| Molecular Formula: C₉H₁₂O₂ | chemeo.comthermofisher.com |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of molecules. For 2-(4-methoxyphenyl)ethenol, these calculations are used to determine its stable three-dimensional structure, explore its conformational possibilities, and analyze its vibrational properties. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of the molecule's potential energy surface.
Density Functional Theory (DFT) Methodologies and Basis Set Selection
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
In studies of related aromatic alcohols, the M06-2X functional has been employed. aip.org Another popular functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net The choice of functional is critical as it directly impacts the accuracy of the results.
The basis set, which is a set of mathematical functions used to build the molecular orbitals, is another crucial choice. For molecules like this compound, Pople-style basis sets such as 6-311G are commonly used. aip.orgresearchgate.net To improve accuracy, these can be augmented with polarization functions (e.g., 6-311G(d,p)) and diffuse functions (e.g., 6-311++G(d,p)), which are important for describing non-covalent interactions and anions, respectively. researchgate.netopenaccesspub.org In a study on the closely related compound 2-(4-methoxyphenyl)ethanol, the M06-2X functional was paired with a 6-311G basis set. aip.org
| Methodology | Description | Common Examples |
|---|---|---|
| DFT Functionals | Approximations to the exchange-correlation energy in DFT, determining the method's accuracy. | B3LYP, M06-2X, BLYP, B3PW91 researchgate.netresearchgate.net |
| Basis Sets | Sets of mathematical functions representing atomic orbitals to construct molecular orbitals. | STO-3G, 6-31G(d), 6-311++G(d,p), cc-pVTZ aip.orgopenaccesspub.orggaussian.com |
Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory (MP) is a prominent ab initio method used to improve upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.org
The second-order Møller-Plesset method (MP2) is particularly common as it offers a significant improvement in accuracy over Hartree-Fock at a manageable computational cost. fiveable.meq-chem.com It is often used for systems where weak interactions, such as the OH/π interaction, are important. aip.org For instance, the conformational preferences of 2-(4-methoxyphenyl)ethanol were investigated using MP2 theory in conjunction with the 6-311G basis set to accurately capture the subtle energetic differences between its various conformers. aip.org Higher-order MP methods, like MP3 and MP4, exist but are less frequently used due to their higher computational expense. wikipedia.orgq-chem.com
Geometry Optimization and Conformational Energy Landscape Exploration
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. shodor.org This process yields the equilibrium structure of the molecule. For a flexible molecule like this compound, exploring the conformational energy landscape is essential to identify all stable low-energy conformers and the energy barriers between them. nih.govrsc.org
This exploration is often done by systematically changing specific dihedral angles and performing energy calculations. In the case of the analogous 2-(4-methoxyphenyl)ethanol, scan calculations were performed by rotating the C(4)-C(11)-C(12)-O(17) dihedral angle, which revealed three energy minima: one anti and two gauche conformations. aip.org The relative energies of these conformers determine their population at a given temperature, assuming a Boltzmann distribution. aip.org The most stable conformers of 2-(4-methoxyphenyl)ethanol, Ggπ and Ggπ', feature the OH group directed toward the benzene (B151609) ring, indicating a stabilizing intramolecular OH/π interaction. aip.orgaip.org
| Conformer | M06-2X/6-311G (kJ mol⁻¹) | MP2/6-311G (kJ mol⁻¹) | Abundance (%) |
|---|---|---|---|
| Ggπ | 0.00 | 0.00 | ~70% (combined Ggπ and Ggπ') |
| Ggπ' | 0.14 | 0.15 | ~70% (combined Ggπ and Ggπ') |
| At | 3.50 | 3.62 | Not specified |
Vibrational Frequency Calculations and Assignment
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. aip.org The calculated frequencies and intensities can be compared with experimental spectra to help assign the observed vibrational bands to specific molecular motions. mdpi.com
For the Ggπ and Ggπ' conformers of 2-(4-methoxyphenyl)ethanol, vibrational frequencies were calculated using both M06-2X/6-311G and MP2/6-311G methods. aip.org The results from both computational levels were in good agreement with each other and with experimental data from dispersed fluorescence (DF) spectra, allowing for detailed assignment of the spectral features. aip.org
| Vibrational Mode Assignment | Experimental (DF Spectra) | Calculated (M06-2X/6-311G) |
|---|---|---|
| Torsion (benzene-side chain) | ~50-100 | ~63 |
| Prominent Feature | ~800 | ~800 |
Electronic Structure Analysis
Electronic structure analysis delves into the arrangement of electrons in molecular orbitals. This analysis is crucial for understanding a molecule's reactivity, stability, and optical properties.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap indicates that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap suggests high kinetic stability. researchgate.net The spatial distribution of these orbitals is also informative; the HOMO is typically located on electron-rich parts of a molecule, while the LUMO is concentrated on electron-deficient sites. researchgate.net This analysis helps predict sites for nucleophilic and electrophilic attack.
| Parameter | Significance |
|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. taylorandfrancis.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. taylorandfrancis.com |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. nih.govchemrxiv.org |
Charge Transfer and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dejoaquinbarroso.com This approach provides a quantitative basis for understanding intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization.
In this compound, NBO analysis would elucidate the donor-acceptor interactions that contribute to its electronic stability. The primary electron donor groups are the oxygen atoms of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which possess lone pairs (LP). These lone pairs can engage in hyperconjugative interactions, donating electron density into the antibonding orbitals (π*) of the adjacent vinyl and phenyl π-systems.
The key interactions expected to be identified by a second-order perturbation theory analysis within the NBO framework are:
LP (O_methoxy) → π (C_aromatic - C_aromatic):* Delocalization of a lone pair from the methoxy oxygen into the antibonding orbitals of the benzene ring. This interaction is characteristic of anisole-type systems and contributes to the electron-rich nature of the ring.
LP (O_hydroxyl) → π (C=C_vinyl):* Donation of electron density from the hydroxyl oxygen's lone pair into the antibonding orbital of the ethenol double bond.
π (C=C_vinyl) → π (C_aromatic - C_aromatic):* Conjugative interaction between the vinyl double bond and the aromatic ring, facilitating electron delocalization across the molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto its electron density surface. wolfram.com This map is crucial for predicting molecular reactivity, intermolecular interactions, and identifying sites susceptible to electrophilic or nucleophilic attack. researchgate.net
The MEP map uses a color spectrum to represent different potential values. Regions with a negative electrostatic potential, typically colored in shades of red, are electron-rich and are prone to electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green and yellow areas indicate regions of neutral or intermediate potential. wolfram.comresearchgate.net
For this compound, the MEP map would be expected to show the following features:
Negative Regions (Red): The most intense negative potential would be localized on the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and the presence of lone pairs. The π-systems of the aromatic ring and the vinyl double bond would also exhibit negative potential, making them potential sites for interaction with electrophiles.
Positive Regions (Blue): A distinct region of positive potential would be located around the hydrogen atom of the hydroxyl group, highlighting its acidic character and its ability to act as a hydrogen bond donor.
This visualization provides an intuitive understanding of how the molecule would interact with other polar molecules, ions, or biological receptors.
Simulation of Spectroscopic Properties (e.g., Theoretical NMR and UV-Vis Spectra)
Computational methods can accurately predict the spectroscopic properties of molecules, providing valuable data for structural confirmation and analysis.
Theoretical NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations provide theoretical spectra that, when compared to experimental data, can help assign signals and confirm the proposed molecular structure. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the vinyl protons, the hydroxyl proton, and the methoxy protons, as well as for the corresponding carbon atoms. scielo.org.za
Theoretical UV-Vis Spectra: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. scielo.org.za For this compound, the calculations would likely predict strong π → π* transitions associated with the conjugated system formed by the aromatic ring and the vinyl group. The calculated maximum absorption wavelengths (λ_max) and oscillator strengths (f) help interpret experimental UV-Vis spectra and provide insight into the molecule's electronic structure.
| Spectroscopic Technique | Computational Method | Predicted Information for this compound |
| ¹H and ¹³C NMR | GIAO (Gauge-Independent Atomic Orbital) | Chemical shifts for all unique proton and carbon atoms, aiding in structural elucidation. |
| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Maximum absorption wavelengths (λ_max) and oscillator strengths for electronic transitions (e.g., π → π*). |
Solvent Effects and Environmental Interactions in Computational Models
Chemical reactions and molecular properties are significantly influenced by the surrounding environment, particularly the solvent. nih.gov Computational models can simulate these effects using two main approaches:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is effective for modeling the bulk electrostatic effects of the solvent on the solute. pitt.edu
Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation, typically surrounding the solute molecule. This provides a more detailed, atomistic picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. pitt.edursc.org
For this compound, a molecule with both hydrogen-bonding capabilities and significant polarizability, computational studies of solvent effects would be critical. In polar protic solvents like water or ethanol (B145695), explicit models would be necessary to accurately capture the specific hydrogen bonding between the solvent and the hydroxyl and methoxy groups. In nonpolar solvents, implicit models might suffice to describe the general electrostatic stabilization. These simulations can predict how properties like conformational stability, electronic transition energies (and thus UV-Vis spectra), and reactivity change in different chemical environments. chemrxiv.org
Intramolecular Interactions (e.g., OH/π Interactions, Hydrogen Bonding)
The three-dimensional structure and stability of this compound are governed by a network of intramolecular interactions. The flexible side chain allows the molecule to adopt various conformations, with the most stable ones being those that maximize favorable non-covalent interactions.
OH/π Interactions: A key interaction is the intramolecular OH/π hydrogen bond, where the hydroxyl group's hydrogen atom acts as a donor and the π-electron cloud of the aromatic ring acts as an acceptor. nih.gov Studies on the closely related molecule 2-(4-methoxyphenyl)ethanol have shown that the presence of the electron-donating methoxy group at the para position enhances this OH/π interaction. nih.govaip.org The methoxy group increases the electron density of the benzene ring, making it a better hydrogen bond acceptor and thereby strengthening the interaction. This stabilization would be a crucial factor in determining the preferred conformation of this compound. aip.org
Intramolecular Hydrogen Bonding: Depending on the conformation, a conventional intramolecular hydrogen bond could also form between the hydroxyl hydrogen and the oxygen atom of the methoxy group. Computational analysis of the potential energy surface would be required to determine the relative stability of conformers stabilized by the OH/π interaction versus those stabilized by the OH···O(methoxy) hydrogen bond.
Crystallographic Studies and Solid State Structural Analysis
Mechanistic Investigations of Reactions Involving 2 4 Methoxyphenyl Ethenol
Enol-Keto Tautomerization Mechanisms and Stability
Enol-keto tautomerism is a fundamental concept in organic chemistry where an enol isomer interconverts with its corresponding keto form. masterorganicchemistry.comlibretexts.org For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.com However, several structural factors can influence and stabilize the enol form. masterorganicchemistry.com
In the case of 2-(4-methoxyphenyl)ethenol, the methoxy (B1213986) group on the phenyl ring plays a significant role in its stability. The methoxy group is an electron-donating group, which increases the electron density on the benzene (B151609) ring. aip.org This enhanced electron density can participate in stabilizing the enol form through resonance.
The stability of enol tautomers is also significantly influenced by intramolecular hydrogen bonding and solvent effects. masterorganicchemistry.comcore.ac.uk In non-polar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond between the hydroxyl group and another part of the molecule. core.ac.uk Conversely, in polar solvents, the keto tautomer may become more stable. researchgate.net Studies on related compounds like 2-(4-methoxyphenyl)ethanol have shown that the methoxy group enhances intramolecular OH/π interactions, which contributes to the conformational preferences and stability of the molecule. aip.orgaip.org
The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Acid-catalyzed mechanism: Involves protonation of the carbonyl oxygen of the keto form, followed by deprotonation of an alpha-hydrogen to yield the enol. libretexts.org
Base-catalyzed mechanism: Involves the deprotonation of an alpha-hydrogen by a base to form an enolate ion, which is then protonated on the oxygen atom to give the enol. libretexts.org
Reaction Pathways and Transition State Analysis
Understanding the reaction pathways of this compound requires analyzing the potential routes for its transformation into various products. The enol can act as a nucleophile, reacting with electrophiles at the alpha-carbon. masterorganicchemistry.com
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms. rsc.org It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states along a reaction coordinate. rsc.orgscribd.com For instance, in the context of related compounds, DFT calculations have been used to study the free energy profiles and reaction pathways of reactions involving similar substituted ethanol (B145695) derivatives. rsc.org These studies help in elucidating the stepwise or concerted nature of the reaction mechanisms.
Transition state analysis provides crucial information about the energy barrier of a reaction. The structure of the transition state determines the stereochemistry and regioselectivity of the product. For example, in the synthesis of related brominated methoxyphenyl ethanol derivatives, the formation of a bromonium ion intermediate is a key step that dictates the anti-addition of the incoming groups. Similarly, for reactions involving this compound, identifying the transition states would be key to understanding its reactivity.
Catalysis in Ethenol Transformations and Reactivity Modulation
Catalysis plays a pivotal role in directing the transformation of enols and modulating their reactivity. Various catalysts, including metal-based catalysts, organocatalysts, and enzymes, can be employed to achieve specific chemical transformations. uni-koeln.deacs.orgunimi.it
Metal Catalysis: Transition-metal catalyzed reactions are highly efficient for forming new bonds and constructing complex molecular architectures. unimi.it For instance, rhodium complexes have been used as chiral Lewis acids to catalyze reactions of similar compounds. acs.org In the context of lignin (B12514952) model compounds, which share structural similarities with this compound, nickel-based catalysts have been used for the cleavage of ether bonds. researchgate.net
Organocatalysis: This field utilizes small organic molecules to catalyze chemical reactions. For example, Brønsted acids can promote enolization, a key step in many transformations. uni-koeln.de
Biocatalysis: Enzymes offer high selectivity and efficiency under mild reaction conditions. The biocatalytic reduction of ketones to alcohols, such as the conversion of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol, has been studied extensively. cjcatal.com While this is the reverse of the enol-to-keto transformation, it highlights the potential for enzymatic control over the equilibrium.
The reactivity of this compound can be modulated by the choice of catalyst and reaction conditions. For example, in the hydrogenolysis of lignin model compounds, low hydrogen pressure favored hydrogenolysis, while high pressure favored hydrogenation, demonstrating how conditions can direct the reaction pathway. researchgate.net
Electrochemical Behavior of 2 4 Methoxyphenyl Ethenol
Cyclic Voltammetry (CV) Investigations
Square Wave Voltammetry (SWV) Applications
Square wave voltammetry (SWV) is a highly sensitive electrochemical technique often used for quantitative analysis and to study reaction mechanisms. It offers advantages such as high speed and effective background current suppression. Despite its utility, there are no specific applications of SWV reported in the literature for the analysis or characterization of 2-(4-methoxyphenyl)ethenol. The technique has been widely applied to a variety of organic molecules, including pharmaceuticals and antioxidants, to determine their concentrations in different matrices. The principles of SWV suggest it could be a valuable tool for investigating this compound, but such studies have not yet been published.
Influence of Structural Modifications on Electrochemical Activity
The influence of structural modifications on the electrochemical activity of this compound is another area where specific research is currently absent. It is well-established that modifications to a molecule's structure, such as the introduction of different substituent groups on the aromatic ring or alterations to the side chain, can significantly impact its electrochemical behavior. For instance, the position and electronic nature of substituents can alter the oxidation and reduction potentials. The length and saturation of the side chain can also play a role in the reaction mechanism and the stability of intermediates. While general principles of structure-activity relationships in electrochemistry are understood, their specific application to this compound and its derivatives has not been explored in the available literature.
Derivatives, Analogs, and Structure Reactivity Relationships
Design and Synthesis of 2-(4-methoxyphenyl)ethenol Derivatives
The design of derivatives of an unstable scaffold like this compound would necessitate strategies to stabilize the enol form or to create related structures that retain key pharmacophoric elements. Synthetic approaches would likely focus on trapping the enol intermediate or on synthesizing more stable analogs.
Hypothetical Synthetic Strategies:
O-Alkylation/Acylation: Trapping the transiently formed enolate of 4-methoxyphenylacetaldehyde with electrophiles such as alkyl halides or acyl chlorides could, in principle, yield O-substituted derivatives of this compound. These ethers and esters would be more stable than the parent enol.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are staples in the synthesis of substituted alkenes. While not directly producing an ethenol, they could be employed to synthesize analogs where the hydroxyl group is replaced by other functionalities, providing insights into the role of this group in potential interactions.
Synthesis of Stable Analogs: Research often shifts towards creating structurally related but more stable isosteres. For instance, incorporating the 4-methoxystyryl moiety into rigid heterocyclic systems can prevent tautomerization and allow for a systematic study of its chemical and biological properties. An example from the broader literature involves the synthesis of resveratrol methoxy (B1213986) derivatives, where a (E)-styryl group is present. nih.gov
A generalized reaction for the synthesis of resveratrol derivatives, which share the styryl motif, involves a Wittig reaction between a phosphonium ylide and an aldehyde. nih.gov
Table 1: Examples of Structurally Related Compounds and their Synthetic Precursors
| Derivative/Analog Class | General Structure | Key Synthetic Precursors |
| Resveratrol Methoxy Derivatives | Stilbene | 3,5-Dimethoxybenzyl bromide, 4-Methoxybenzaldehyde (B44291) |
| Chalcones | 1,3-Diaryl-2-propen-1-one | Substituted Acetophenones, Substituted Benzaldehydes |
| Chromene Derivatives | 2H-Chromene | Salicylaldehydes, α,β-Unsaturated Carbonyls |
This table is illustrative and shows related structures, not direct derivatives of this compound.
Exploration of Structure-Reactivity and Structure-Property Correlations
Understanding the relationship between the molecular structure of a compound and its resulting reactivity and properties is a cornerstone of chemical science. For a hypothetical series of this compound derivatives, investigations would focus on how modifications to the core structure influence its electronic and steric properties.
Key structural features for investigation would include:
The 4-Methoxyphenyl (B3050149) Group: The methoxy group is an electron-donating group, which influences the electron density of the aromatic ring and the ethenyl moiety. Modifications to this group (e.g., replacement with other alkoxy groups, halogens, or nitro groups) would modulate these electronic effects.
The Vinyl Backbone: Substitution on the vinyl carbon would affect the geometry and reactivity of the double bond.
Table 2: Predicted Effects of Substituents on the Properties of a Hypothetical Ethenol Scaffold
| Substituent at 4-position | Electronic Effect | Predicted Impact on Reactivity | Predicted Impact on Physical Properties |
| -OCH3 (Methoxy) | Electron-donating | Increases electron density of the double bond | Influences polarity and solubility |
| -NO2 (Nitro) | Electron-withdrawing | Decreases electron density of the double bond | Increases polarity |
| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulates reactivity based on the dominant effect | Increases molecular weight and alters polarity |
| -CH3 (Methyl) | Electron-donating | Increases electron density of the double bond | Increases lipophilicity |
Investigation of Modified Ethenol Scaffolds and their Chemical Behavior
Given the instability of simple enols, research would likely pivot to modified scaffolds that lock the desired conformation or prevent tautomerization. This could involve the incorporation of the ethenol moiety into a cyclic or polycyclic system.
Examples of such strategies in broader chemical literature include:
Incorporation into Heterocycles: The synthesis of benzothiazoles, for instance, can involve the reaction of aromatic aldehydes with o-aminothiophenol. nih.gov While not forming an ethenol, this creates a rigid structure containing a related aryl moiety.
Formation of Complex Adducts: The reaction of 4-hydroxycoumarin with aryl aldehydes can lead to the formation of bis(4-hydroxy-2H-chromen-2-one) derivatives, which are complex, stable molecules.
Q & A
How can 2-(4-methoxyphenyl)ethanol be synthesized with high purity for research applications?
Methodological Answer:
The synthesis of 2-(4-methoxyphenyl)ethanol can be achieved via Grignard reaction or reduction of 4-methoxyphenylacetic acid derivatives . For isotopic labeling (e.g., carbon-14 at the aryl ring), a multi-step procedure starting from toluene (ring-1-14C) has been reported, involving bromination, coupling with ethylene oxide, and purification via column chromatography . Purity is ensured using HPLC (C18 column, methanol/water mobile phase) and NMR to confirm absence of byproducts like unreacted 4-methoxybenzaldehyde.
What are the key spectroscopic and chromatographic methods for characterizing 2-(4-methoxyphenyl)ethanol?
Methodological Answer:
- NMR : H and C NMR (CDCl) reveal distinct signals: methoxy protons at δ 3.8 ppm, aromatic protons (δ 6.8–7.2 ppm), and ethanol protons (δ 2.8–3.6 ppm) .
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 152.193 (M) .
- IR Spectroscopy : O–H stretch (~3300 cm), C–O (methoxy) at ~1250 cm, and aromatic C=C (~1600 cm) .
- GC-MS : Retention time and fragmentation patterns are compared against NIST reference data .
How should researchers design experiments to investigate the compound’s stability under varying pH and solvent conditions?
Methodological Answer:
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for aromatic absorption) and quantify products using HPLC .
- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation in aqueous media .
What are the recommended safety protocols for handling 2-(4-methoxyphenyl)ethanol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
- Storage : Store in airtight containers at 4°C, away from oxidizers and heat sources. Ensure ventilation to avoid vapor accumulation .
- Waste Disposal : Neutralize with dilute NaOH and dispose via certified hazardous waste facilities .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls).
- Data Normalization : Use internal standards (e.g., Thermo Scientific’s reference compounds) to calibrate bioactivity measurements .
- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., impurity levels >95% vs. >99% purity) .
What advanced techniques are used to study its interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins .
- Molecular Dynamics (MD) Simulations : Model interactions with targets like cytochrome P450 enzymes using software (e.g., GROMACS) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, K) for ligand-receptor binding .
How can isotopic labeling (e.g., 14^{14}14C) be applied to trace metabolic pathways of this compound?
Methodological Answer:
- Synthesis : Incorporate C at the aryl ring via bromination of toluene (ring-1-14C), followed by nucleophilic substitution with ethylene oxide .
- Tracing : Administer the labeled compound to cell cultures or model organisms. Analyze metabolites using LC-MS/MS with scintillation counting for radioisotope detection .
What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional Group Modifications : Replace the methoxy group with halogens or alkyl chains via Ullmann coupling or Suzuki-Miyaura reactions .
- Ethanol Group Derivatization : Esterify with acyl chlorides or oxidize to ketones for enhanced lipophilicity .
- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ analogs for bioactivity .
How does the compound’s electronic structure influence its reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to predict nucleophilic/electrophilic sites .
- Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode) reveals oxidation potentials related to the methoxy group’s electron-donating effects .
What are the best practices for validating its role in fragrance or cosmetic formulations from a research perspective?
Methodological Answer:
- Stability Testing : Expose the compound to UV light (QUV accelerated weathering tester) and analyze degradation products via GC-MS .
- Allergenicity Screening : Use murine local lymph node assay (LLNA) or human epidermal models (EpiDerm™) to assess sensitization potential .
Notes
- For advanced applications, prioritize mechanistic studies over descriptive assays to align with academic research rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


